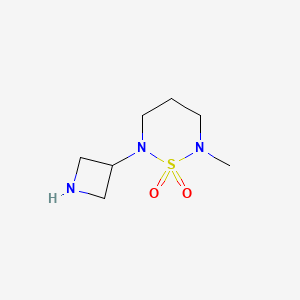

2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S/c1-9-3-2-4-10(13(9,11)12)7-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZLZBVYFNKSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring and a thiadiazine core. Its molecular formula is , with a molecular weight of approximately 206.28 g/mol. The presence of sulfur in the thiadiazine ring enhances its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Interaction with Biological Targets

Studies have indicated that this compound may interact with various biological targets:

- Integrins : Potential influence on cell adhesion and migration.

- Cell Adhesion Molecules : May affect angiogenesis and tissue repair processes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes, including microwave-assisted methods that enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological profiles.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was found that:

- Concentration : The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be 32 µg/mL.

- Mechanism : The compound disrupted bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects in a murine model demonstrated that treatment with the compound reduced edema by approximately 50% compared to the control group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of the compound in a murine model. Results indicated that treatment with this compound reduced edema by approximately 50% compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Biological Target Interactions

In another investigation focusing on biological target interactions, the compound was found to inhibit specific enzymes involved in inflammatory pathways. This inhibition was quantified using enzyme assays, revealing IC50 values that suggest promising potency for further development as an anti-inflammatory agent.

Versatile Reactivity

The compound's unique structure allows for various chemical transformations. It can undergo nucleophilic substitutions and cyclization reactions due to the electron-withdrawing nature of the sulfur and nitrogen atoms present in its structure. This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules.

Synthetic Methodologies

Recent advancements have highlighted synthetic methodologies involving this compound as a key precursor for developing novel pharmaceuticals. Its ability to participate in multi-component reactions has been particularly noted for generating libraries of compounds with diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide can be contextualized against related sulfonamide-containing heterocycles. Below is a comparative analysis based on molecular features, synthetic pathways, and biological relevance:

Table 1: Structural and Functional Comparison of Sulfonamide Heterocycles

*Similarity scores (0–1 scale) are derived from structural and functional alignment algorithms .

Key Observations :

Ring Size and Rigidity: The six-membered thiadiazinane ring in the target compound offers greater conformational flexibility compared to the five-membered 1,2,5-thiadiazolidine 1,1-dioxide. Benzodithiazines (e.g., 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine) exhibit planar aromatic systems, contrasting with the non-aromatic bicyclic framework of the target compound .

Substituent Effects :

- The methyl group at position 6 may enhance metabolic stability compared to unsubstituted thiadiazinanes. This aligns with trends observed in 2-methyl-1,2,6-thiadiazinane 1,1-dioxide, which shows prolonged half-life in pharmacokinetic studies .

- The azetidin-3-yl group introduces a secondary amine, enabling hydrogen bonding or salt bridge formation in biological targets—a feature absent in phenyl- or chloro-substituted analogs .

Synthetic Challenges :

- While benzodithiazines are synthesized via hydrazine-carbaldehyde condensations , the target compound likely requires multi-step protocols involving azetidine ring closure (e.g., via Staudinger or [2+2] cycloaddition reactions) followed by sulfonylation .

Biological Relevance :

- Sulfonamide-containing heterocycles are widely explored for antimicrobial and enzyme inhibitory activity. The azetidine-thiadiazinane hybrid structure may offer unique interactions with bacterial penicillin-binding proteins or viral proteases, though specific data for this compound remain unreported .

Preparation Methods

Preparation of the 1,2,6-Thiadiazinane 1,1-Dioxide Core

A key intermediate related to this compound is 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide, which shares structural similarity and provides insight into thiadiazine ring formation. Several preparation methods for such sulfonylated heterocycles involve the reaction of N-substituted ethylenediamines with sulfur-containing reagents such as sulfamide or sulfur diimide under reflux or elevated temperatures in pyridine or other solvents.

These methods illustrate the formation of sulfonylated thiadiazolidine rings, which are closely related to the thiadiazinane dioxide core of the target compound.

Methylation at the 6-Position

The 6-methyl substituent on the thiadiazinane ring is generally introduced via:

- Starting from methyl-substituted ethylenediamine derivatives.

- Using methylated sulfamide or related sulfur reagents.

- Alternatively, methylation reactions on the thiadiazinane ring post-cyclization using methylating agents under controlled conditions.

The exact methylation step is often integrated into the initial ring formation when using N-methylethylenediamine as a substrate, ensuring the methyl group is positioned correctly during ring closure.

Representative Experimental Procedure (Summary)

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : ^1H-NMR and ^13C-NMR spectra confirm the presence of methyl, azetidinyl, and thiadiazinane ring protons and carbons with characteristic chemical shifts.

- Mass Spectrometry : LC-MS or ESI-MS data show molecular ion peaks consistent with the molecular formula C7H15N3O2S and expected molecular weight (~205.28 g/mol).

- Melting Point : Reported melting points for intermediates and final compounds provide additional confirmation of purity and identity.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of the thiadiazinane dioxide core is sensitive to reaction temperature, solvent choice, and reagent stoichiometry.

- Pyridine is a common solvent facilitating ring closure and sulfonylation.

- Longer reaction times and elevated temperatures improve yields but may increase side products.

- The azetidinyl substitution requires inert atmosphere and controlled addition of strong bases to avoid decomposition.

- Purification typically involves column chromatography using ethyl acetate or mixtures with hexane.

- The final compound is often obtained as a solid with high purity (>95%) suitable for biological assays.

This detailed synthesis overview, supported by experimental data and reaction conditions, provides a comprehensive guide to the preparation of this compound. The methods emphasize the critical steps of ring formation, methyl incorporation, and azetidinyl substitution, with yields and conditions optimized for research and development applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example, hydrazide intermediates (e.g., ethyl benzimidazole acetate derivatives) are generated via nucleophilic substitution, followed by condensation with ketones or aldehydes to form hydrazones. Cyclization reactions (e.g., with thiourea or thioamides) yield the thiadiazinane core. Key intermediates are characterized using ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, while stability studies involve accelerated degradation tests under thermal (40–60°C), humidity (75% RH), and photolytic conditions. Data from TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) can identify decomposition thresholds .

Advanced Research Questions

Q. What computational strategies are effective for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) combined with reaction path search algorithms can predict optimal catalysts, solvents, and temperature ranges. The ICReDD framework integrates computational predictions with high-throughput experimentation, enabling rapid screening of parameters like solvent polarity and steric effects .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for structural elucidation?

- Methodological Answer : Discrepancies arise from dynamic equilibria (e.g., tautomerism) or crystal packing effects. Use multi-technique validation :

- Compare experimental NMR shifts with DFT-calculated chemical shifts .

- Perform X-ray diffraction to resolve solid-state conformation.

- Apply VT-NMR (Variable Temperature NMR) to detect temperature-dependent conformational changes .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing confounding variables?

- Methodological Answer : Use factorial design to isolate variables (e.g., concentration, exposure time, cell type). For example:

- 2^k factorial design : Test interactions between dose (low/high) and adjuvant compounds.

- Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity.

- Apply ANOVA to distinguish signal from noise in dose-response studies .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the azetidine and thiadiazinane moieties?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., methyl vs. ethyl groups at position 6) or ring-expanded variants (e.g., replacing azetidine with pyrrolidine).

- Assess bioactivity (e.g., enzyme inhibition, receptor binding) using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Corrogate computational docking results (e.g., AutoDock Vina ) with experimental IC₅₀ values to identify critical binding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Evaluate pharmacokinetic factors : Use LC-MS/MS to measure plasma/tissue concentrations and identify metabolic instability (e.g., CYP450-mediated oxidation).

- Assess membrane permeability via Caco-2 cell assays or PAMPA (Parallel Artificial Membrane Permeability Assay).

- Modify the compound’s logP (via substituent changes) to enhance bioavailability if poor absorption is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.